molecular formula C15H19F2NO2 B2441286 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034561-48-1

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide

Cat. No. B2441286
CAS RN: 2034561-48-1
M. Wt: 283.319
InChI Key: CYJPBLSJGWGIOA-UHFFFAOYSA-N
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Description

“2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide” is a chemical compound with the molecular formula C16H19F2NO4 . It is a derivative of amino acids .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be determined using techniques such as NMR, HPLC, LC-MS, or UPLC .


Physical And Chemical Properties Analysis

The molecular weight of “2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide” is 327.32 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Oncology: PARP-1 Inhibition

This compound has been identified as a potent and highly selective inhibitor of PARP-1 , a nuclear protein involved in DNA signaling and repair . Its selectivity for PARP-1 over PARP-2 is significant in cancer therapy, as it could potentially reduce toxicities associated with non-selective inhibition. The compound has shown high efficacy in vivo, both as a single agent and in combination with Temozolomide, in xenograft models .

Pharmacokinetics: Oral Bioavailability

The compound’s structure allows for good oral bioavailability, making it a viable candidate for oral administration in therapeutic settings. This is particularly beneficial for chronic treatments where long-term medication adherence is critical .

Safety and Hazards

The safety and hazards associated with this compound are not specified . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c16-15(17)8-6-13(7-9-15)18-14(19)11-20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJPBLSJGWGIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide

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